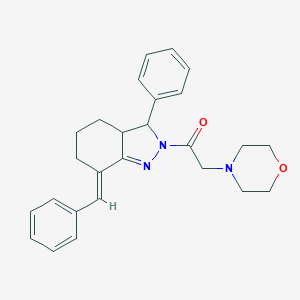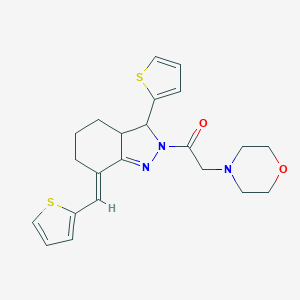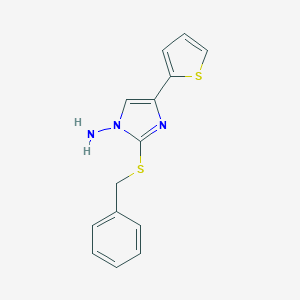![molecular formula C16H10ClN3OS2 B292137 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile](/img/structure/B292137.png)
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrimidine derivatives and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been reported to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile has been reported to exhibit biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and cyclooxygenase-2. It has also been reported to decrease the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile in lab experiments is its potential as an antitumor and antimicrobial agent. This compound can be used to study the mechanism of action of antitumor and antimicrobial agents. However, one limitation of using this compound is its potential toxicity. This compound may exhibit toxicity towards normal cells and organisms.
Orientations Futures
There are several future directions for the study of 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile. One direction is to study the mechanism of action of this compound in more detail. Another direction is to study the potential use of this compound in combination with other antitumor and antimicrobial agents. Furthermore, this compound can be modified to improve its efficacy and reduce its toxicity. Finally, this compound can be studied for its potential use in other areas, such as anti-inflammatory and antiviral agents.
Conclusion:
In conclusion, 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its antitumor, antimicrobial, and anti-inflammatory activities. The mechanism of action of this compound is not fully understood, but it has been reported to inhibit the growth of cancer cells and bacteria. This compound has potential advantages and limitations for lab experiments and has several future directions for study.
Méthodes De Synthèse
The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile has been reported using various methods. One method involves the reaction of 4-chlorobenzyl mercaptan with ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate in the presence of potassium carbonate and copper(I) iodide. Another method involves the reaction of 4-chlorobenzyl mercaptan with 2-amino-4,6-dichloropyrimidine-5-carbonitrile in the presence of potassium carbonate and copper(I) iodide. Both methods have been reported to yield the desired compound in good yields.
Applications De Recherche Scientifique
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile has potential applications in scientific research. This compound has been reported to exhibit antitumor activity against various cancer cell lines. It has also been reported to have antimicrobial activity against certain bacterial strains. Furthermore, this compound has been studied for its potential use as an anti-inflammatory agent.
Propriétés
Formule moléculaire |
C16H10ClN3OS2 |
|---|---|
Poids moléculaire |
359.9 g/mol |
Nom IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C16H10ClN3OS2/c17-11-5-3-10(4-6-11)9-23-16-19-14(13-2-1-7-22-13)12(8-18)15(21)20-16/h1-7H,9H2,(H,19,20,21) |
Clé InChI |
JQXFFLCVJXGBDY-UHFFFAOYSA-N |
SMILES isomérique |
C1=CSC(=C1)C2=C(C(=O)N=C(N2)SCC3=CC=C(C=C3)Cl)C#N |
SMILES |
C1=CSC(=C1)C2=C(C(=O)N=C(N2)SCC3=CC=C(C=C3)Cl)C#N |
SMILES canonique |
C1=CSC(=C1)C2=C(C(=O)N=C(N2)SCC3=CC=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-(Pyridin-3-ylmethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-3(7),9-diene-2,11-dione](/img/structure/B292054.png)
![5,7-dimethyl-3-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B292055.png)

![3-(1,3,4-oxadiazol-2-yl)-4,5-dihydro-2H-benzo[g]indazole](/img/structure/B292062.png)



![2-{[4-allyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B292068.png)
![N-methyl-N'-({[4-methyl-5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B292069.png)
![2-{[5-(1-phenyl-4,5-dihydro-1H-benzo[g]indazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(2-thienyl)ethanone](/img/structure/B292070.png)

![2-[(2-chlorobenzyl)sulfanyl]-4-(4-methylphenyl)-1H-imidazol-1-amine](/img/structure/B292074.png)
![2-[(2-chlorobenzyl)sulfanyl]-4-phenyl-1H-imidazol-1-amine](/img/structure/B292075.png)
![4-allyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B292077.png)